Phenylacetyl chloride

Enamine Acylation β-Diketone Synthesis Organic Methodology

Phenylacetyl chloride (PAC, CAS 103-80-0, C8H7ClO, MW: 154.59 g/mol) is a widely utilized acyl chloride characterized by a highly electrophilic carbonyl carbon, making it an efficient acylating agent in nucleophilic substitution reactions to form esters, amides, and other derivatives. It is a colorless to pale yellow liquid with a boiling point of 94–95°C at 1.6 kPa and a density of 1.17 g/mL.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 103-80-0
Cat. No. B042941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetyl chloride
CAS103-80-0
Synonyms2-Phenylacetyl Chloride;  2-Phenylethanoyl Chloride;  Phenylacetic Acid Chloride;  Phenylacetic Chloride;  Phenylacetyl Chloride;  α-Phenylacetyl Chloride_x000B_
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)Cl
InChIInChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyVMZCDNSFRSVYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylacetyl Chloride (CAS 103-80-0): Core Properties and Procurement Specifications for Organic Synthesis


Phenylacetyl chloride (PAC, CAS 103-80-0, C8H7ClO, MW: 154.59 g/mol) is a widely utilized acyl chloride characterized by a highly electrophilic carbonyl carbon, making it an efficient acylating agent in nucleophilic substitution reactions to form esters, amides, and other derivatives . It is a colorless to pale yellow liquid with a boiling point of 94–95°C at 1.6 kPa and a density of 1.17 g/mL [1]. Its solubility profile is typical of acyl chlorides, being miscible with organic solvents like ether and dichloromethane but undergoing rapid decomposition in water and alcohols . PAC serves as a critical intermediate in pharmaceutical, agrochemical, and fragrance manufacturing .

Why Phenylacetyl Chloride Cannot Be Readily Replaced: Acyl Chloride Class Limitations


In organic synthesis, acyl chlorides cannot be interchanged generically due to significant differences in reactivity, steric bulk, and electronic properties, which directly impact reaction kinetics, regioselectivity, and product yields. Phenylacetyl chloride (PAC) is a prime example of this principle; its reactivity profile is distinct from both the more reactive, less sterically hindered chloroacetyl chloride (CAC) and the less reactive phenylacetic acid [1][2]. Its benzyl moiety provides a unique balance of steric and electronic effects, making it essential for specific transformations like the acylation of sensitive enamines or the regioselective functionalization of cellulose where alternative reagents fail [3]. The following quantitative evidence details these critical performance differentiators.

Quantitative Performance Differentiators for Phenylacetyl Chloride in Key Reactions


Superior Reactivity in Acylation of Cyclic Enamines vs. Chloroacetyl Chloride

In the acylation of pyrrolidine and morpholine enamines of cyclohexanone and cyclopentanone, phenylacetyl chloride (PAC) successfully yields various acetylated or diacetylated enamines, whereas chloroacetyl chloride (CAC) leads to no trace of acetylated pyrrolidine and only isolates acylated morpholine [1]. This demonstrates PAC's superior compatibility with the steric and electronic demands of cyclic enamine systems.

Enamine Acylation β-Diketone Synthesis Organic Methodology

Enhanced Regioselectivity for C6-OH in Cellulose Functionalization vs. Chloroacetyl Chloride

In the homogeneous functionalization of cellulose in ionic liquid, the bulkier 2-chloro-2-phenylacetyl chloride (CPAC, a derivative of PAC) demonstrates significantly higher selectivity for the less hindered C6-OH group compared to the smaller, more reactive chloroacetyl chloride (CAC). While the reaction rate of CAC is much faster, CPAC's steric bulk directs substitution to the primary hydroxyl group, which is crucial for tailored polymer properties [1][2]. The reaction was found to be quite selective for the C-6 OH in a homogeneous reaction medium [2].

Cellulose Modification Regioselective Acylation Ionic Liquids Biomaterials

Distinct Electronic Properties in Ethanolysis: ρ = +0.160 vs. Acyl Chloride Class

The ethanolysis of substituted phenylacetyl chlorides at 20°C in a benzene-ethanol binary solvent mixture exhibits a Hammett reaction constant (ρ) of +0.160 for meta- and para-substituted derivatives [1]. This small positive ρ value indicates a weakly negative charge buildup in the transition state, consistent with an SN2 mechanism [2]. This electronic signature is distinct from that of benzoyl chlorides, which in concentrated sulfuric acid yield a Hammett plot with a very low slope, ρ = 0.3 [3], highlighting the different electron demand of the phenylacetyl core compared to the directly conjugated benzoyl system.

Reaction Kinetics Hammett Correlation Physical Organic Chemistry

Controlled Reactivity in Decarbonylation Kinetics vs. Benzoyl Chloride

A kinetic study of the decarbonylation of para-substituted benzoyl and phenylacetyl chlorides by chlorotris(triphenylphosphine)rhodium(I) revealed distinct mechanistic pathways and rate profiles [1]. While the abstract does not provide explicit rate constants, the study's comparative design underscores that phenylacetyl chlorides do not undergo the same decarbonylation behavior as benzoyl chlorides. The presence of the methylene spacer in phenylacetyl chloride alters the electronic communication with the phenyl ring, affecting the rate-determining step of oxidative addition or migratory insertion in catalytic cycles.

Organometallic Chemistry Rhodium Catalysis Decarbonylation

High-Yield Synthesis of Methyl Phenylacetylacetate via Acyl Meldrum's Acid Intermediate

In a validated synthetic procedure, phenylacetyl chloride reacts with Meldrum's acid to form an acyl Meldrum's acid intermediate, which upon methanolysis provides methyl phenylacetylacetate. The overall yield for this two-step, one-pot process is 82% of isolated product after distillation [1]. This high yield demonstrates the efficiency of PAC in forming the activated acyl Meldrum's acid intermediate, a key step for accessing a variety of β-ketoesters.

β-Ketoester Synthesis Meldrum's Acid Organic Synthesis

Strategic Applications of Phenylacetyl Chloride Driven by Quantitative Performance Data


Synthesis of Complex β-Diketones via Enamine Acylation

As demonstrated by the head-to-head comparison with chloroacetyl chloride, phenylacetyl chloride is uniquely capable of acylating cyclic enamines derived from pyrrolidine to yield β-diketone precursors [1]. This specific reactivity profile makes it the preferred reagent for synthetic routes requiring the formation of sterically hindered β-dicarbonyl systems, where less bulky acyl chlorides fail. The quantitative evidence of complete reaction failure with chloroacetyl chloride underscores PAC's necessity in these protocols.

Regioselective Functionalization of Cellulose for Advanced Biomaterials

The higher C6-OH regioselectivity observed for 2-chloro-2-phenylacetyl chloride (a PAC derivative) compared to chloroacetyl chloride [1] positions phenylacetyl chloride-derived reagents as essential tools for creating precisely functionalized cellulose derivatives. This control over substitution patterns is critical for designing materials with tailored solubility, thermal stability, and biological activity, which cannot be achieved with non-selective, smaller acyl chlorides.

Data-Driven Selection in Nucleophilic Acyl Substitutions

The distinct Hammett ρ value (+0.160) for phenylacetyl chloride ethanolysis [1] provides a quantifiable metric for predicting its relative reactivity compared to benzoyl chloride (ρ = 0.3) [2]. This data empowers synthetic chemists to make informed, quantitative decisions when selecting an acyl chloride for a given nucleophilic substitution, optimizing reaction conditions based on electronic demand rather than trial-and-error.

Efficient Access to β-Ketoester Building Blocks

The validated Organic Syntheses procedure demonstrates that phenylacetyl chloride provides an 82% isolated yield of methyl phenylacetylacetate via an acyl Meldrum's acid intermediate [1]. This high yield supports its reliable use in the efficient, large-scale preparation of β-ketoesters, key intermediates in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds.

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